Methyl (2-hydroxyethyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-hydroxyethyl)carbamodithioate, also known as N-(2-Hydroxyethyl)carbamodithioic Acid Methyl Ester, is a chemical compound with the molecular formula C4H9NOS2 and a molecular weight of 151.25 g/mol. This compound is primarily used as an intermediate in the synthesis of oxacephem antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-hydroxyethyl)carbamodithioate typically involves the reaction of carbon disulfide with an amine, followed by methylation. The reaction conditions often include the use of solvents such as toluene and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity. The use of continuous flow reactors can also be employed to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl (2-hydroxyethyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamodithioates.
Scientific Research Applications
Methyl (2-hydroxyethyl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including antibiotics.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is a key intermediate in the production of oxacephem antibiotics, which are used to treat bacterial infections.
Industry: The compound is used in the production of polymers and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (2-hydroxyethyl)carbamodithioate involves its interaction with biological molecules through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its antimicrobial properties, where it disrupts the function of bacterial enzymes .
Comparison with Similar Compounds
2-Hydroxyethyl dibutyldithiocarbamate: Used as a surfactant collector in mineral processing.
2-Hydroxyethyl vinyl ether: Used in polymer chemistry for the synthesis of alternating copolymers.
Uniqueness: Methyl (2-hydroxyethyl)carbamodithioate is unique due to its dual functionality, combining both hydroxyl and carbamodithioate groups. This allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Biological Activity
Methyl (2-hydroxyethyl)carbamodithioate, a member of the dithiocarbamate family, has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological effects, synthesis, and potential applications in various fields, particularly in medicine and agriculture.
Overview of Dithiocarbamates
Dithiocarbamates are known for their ability to form stable complexes with metals and exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with biological systems effectively.
Synthesis of this compound
The synthesis of this compound generally involves the reaction of carbon disulfide with amines in the presence of a base. The process can be summarized as follows:
- Reagents : Carbon disulfide, methylamine, and hydroxyl ethylamine.
- Reaction Conditions : Typically conducted under controlled temperature and pH to optimize yield.
- Mechanism : The reaction proceeds through nucleophilic attack by the amine on carbon disulfide, followed by protonation and rearrangement.
Anticancer Properties
Research has indicated that dithiocarbamate derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with dithiocarbamate moieties can induce apoptosis in cancer cells by modulating various signaling pathways such as NF-κB and MAPK pathways . this compound has been evaluated for its potential in inhibiting tumor cell growth.
- Case Study : A study focusing on dithiocarbamate derivatives reported that certain compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines . This suggests that this compound could be a promising candidate for further investigation.
Antimicrobial Activity
This compound has also shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi is attributed to its interaction with cellular components, disrupting vital processes.
- Research Findings : In vitro studies have demonstrated that dithiocarbamate compounds possess broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans . This positions this compound as a potential candidate for developing new antimicrobial therapies.
Applications in Agriculture
Dithiocarbamates are widely used in agriculture as fungicides and herbicides. This compound's biological activity extends to plant protection, where it can enhance resistance against fungal pathogens.
- Field Studies : Agricultural applications have shown that these compounds can effectively reduce fungal infections in crops, leading to improved yield and quality . The mechanisms involve both direct antifungal action and the induction of plant defense mechanisms.
Summary of Biological Activities
Properties
IUPAC Name |
methyl N-(2-hydroxyethyl)carbamodithioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS2/c1-8-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUIUIJPXQCMFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30534106 |
Source
|
Record name | Methyl (2-hydroxyethyl)carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56158-48-6 |
Source
|
Record name | Methyl (2-hydroxyethyl)carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.